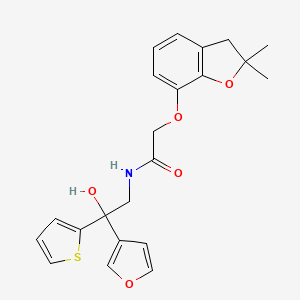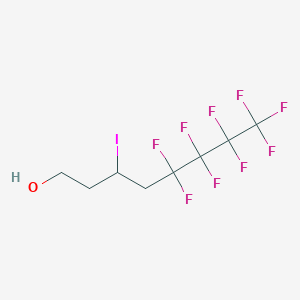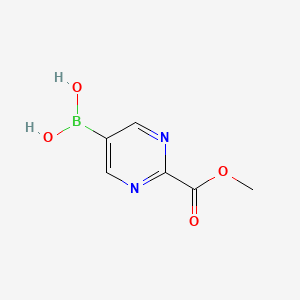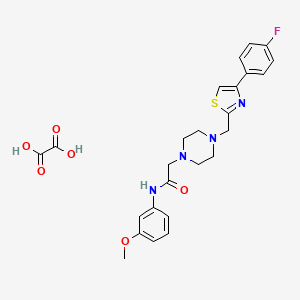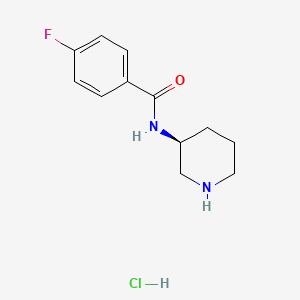![molecular formula C16H15ClN2O3S B2637511 ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate CAS No. 1170369-37-5](/img/structure/B2637511.png)
ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thieno[3,4-c]pyrrole moiety, which is a fused ring system containing a thiophene and a pyrrole ring . The compound also has a 4-chlorophenyl group attached, which could potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromaticity of the pyrrole and thiophene rings, as well as the electronegativity of the chlorine atom in the 4-chlorophenyl group .Chemical Reactions Analysis
Pyrrole rings are known to undergo electrophilic substitution reactions . The presence of the electron-withdrawing 4-chlorophenyl group could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative chlorine atom could influence its solubility .Wissenschaftliche Forschungsanwendungen
SYNTHESIS AND SOME REACTIONS OF PYRROLO[1″,2″1′,6′]PYRAZINO-[2′, 3′ 4, 5]THIENO[2, 3-b]QUINOLINES; A NEW FUSED PYRAZINE RING SYSTEMS
This research involves the conversion of Ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate into various derivatives, reporting on the synthesis of new heterocyclic systems (Bakhite, Geies, El-Dean, & El-Kashef, 1995). View Source.
Biological Applications
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents
This study synthesizes compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and tests them for antimicrobial and anticancer activities, with some showing higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016). View Source.
Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile
This research involves the synthesis of compounds with potential antitumor and antimicrobial activities, highlighting the importance of the structure in bioactivity (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011). View Source.
Electronic and Optical Applications
Dopamine Semiquinone Radical Doped PEDOTPSS Enhanced Conductivity, Work Function and Performance in Organic Solar Cells
This paper discusses the enhancement of PEDOT:PSS's work function and conductivity through doping with various amino derivatives, demonstrating the potential for improved performance in organic electronic devices (Zeng et al., 2020). View Source.
Photovoltaic properties of the 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication
This study examines the photovoltaic properties of certain quinoline derivatives and their potential use in photodiode fabrication, indicating the impact of substituent groups on diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016). View Source.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTWFFFDYARZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)
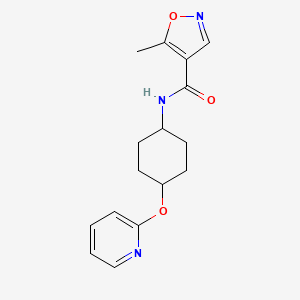
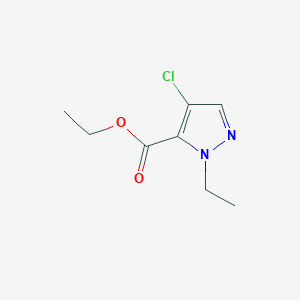


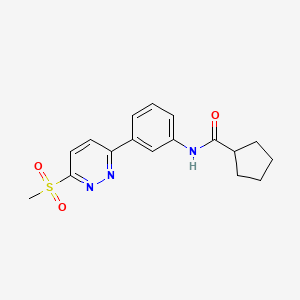
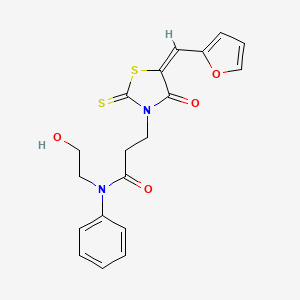
![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)
![4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2637444.png)
